2H-1,2,4-Benzothiadiazine-1,1-dioxide
Overview
Description
2H-1,2,4-Benzothiadiazine-1,1-dioxide is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is characterized by a benzene ring fused to a thiadiazine ring, with two oxygen atoms attached to the sulfur atom, forming a dioxide structure.
Mechanism of Action
Target of Action
The primary targets of 2H-1,2,4-Benzothiadiazine-1,1-dioxide are diverse and depend on the functional groups attached to the ring . The compound has been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and it can also act as KATP channel activators and AMPA receptor modulators .
Mode of Action
The mode of action of this compound is largely dependent on its targets. For instance, when acting as an antihypertensive, it has been found to exhibit angiotensin II antagonist activity . The compound interacts with its targets, leading to changes in their function, which can result in a variety of biological effects.
Biochemical Pathways
The biochemical pathways affected by this compound are numerous due to its wide range of targets. For example, when acting as an antihypertensive, it may affect the renin-angiotensin system . As an AMPA receptor modulator, it would affect glutamatergic signaling . The downstream effects of these pathway modulations would depend on the specific target and the physiological context.
Pharmacokinetics
Like other thiazides, it is expected to promote water loss from the body by inhibiting na+/cl- reabsorption from the distal convoluted tubules in the kidneys . This could impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its wide range of targets. For example, as an antihypertensive, it could decrease blood pressure . As an AMPA receptor modulator, it could modulate synaptic transmission .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of different functional groups at various positions on the 1,2,4-benzothiadiazine-1,1-dioxide ring can significantly affect its activity . Additionally, the compound’s activity can vary remarkably depending upon substituents .
Biochemical Analysis
Biochemical Properties
2H-1,2,4-Benzothiadiazine-1,1-dioxide plays a crucial role in several biochemical reactions. It interacts with enzymes such as ATP-sensitive potassium channels (KATP) and AMPA receptors . The compound acts as a KATP channel activator, which is essential for regulating insulin secretion in pancreatic beta-cells. Additionally, this compound modulates AMPA receptors, influencing synaptic transmission in the central nervous system . These interactions highlight the compound’s potential in treating conditions like diabetes and neurological disorders.
Cellular Effects
This compound affects various cell types and cellular processes. In pancreatic beta-cells, it promotes potassium efflux, leading to membrane hyperpolarization and reduced insulin secretion . This mechanism is beneficial in managing hyperinsulinemia and related metabolic disorders. In neuronal cells, the compound’s modulation of AMPA receptors enhances synaptic plasticity and cognitive functions . Furthermore, this compound exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. The compound binds to the sulfonylurea receptor subunit of KATP channels, promoting potassium efflux and membrane hyperpolarization . This action inhibits insulin secretion from pancreatic beta-cells. Additionally, this compound modulates AMPA receptors by binding to their allosteric sites, enhancing synaptic transmission and cognitive functions . These interactions underline the compound’s therapeutic potential in metabolic and neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained modulation of KATP channels and AMPA receptors, impacting cellular metabolism and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively modulates KATP channels and AMPA receptors without causing significant adverse effects . High doses can lead to toxicity, including hyperglycemia, increased liver weight, and mortality in animal models . These findings highlight the importance of optimizing dosage to balance therapeutic benefits and potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as KATP channels and AMPA receptors, influencing metabolic flux and metabolite levels . The compound’s activation of KATP channels regulates insulin secretion and glucose metabolism, while its modulation of AMPA receptors affects neurotransmitter release and synaptic plasticity . These interactions underscore the compound’s role in metabolic and neurological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes via ATP-sensitive potassium channels and accumulates in pancreatic beta-cells and neuronal tissues . Its distribution is influenced by factors such as membrane potential and receptor density, affecting its localization and accumulation in target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which impacts its activity and function. The compound is primarily localized in the plasma membrane of pancreatic beta-cells and neuronal cells, where it interacts with KATP channels and AMPA receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with sulfur dioxide and an oxidizing agent. The reaction conditions often include the use of solvents such as toluene or ethanol, and the process may be carried out under reflux conditions to facilitate the cyclization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Benzothiadiazine-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiadiazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiadiazine derivatives.
Substitution: Various substituted benzothiadiazine derivatives depending on the reagents used.
Scientific Research Applications
2H-1,2,4-Benzothiadiazine-1,1-dioxide has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic used to treat hypertension and edema.
Hydrochlorothiazide: Another diuretic with similar applications.
Cyclothiazide: Known for its role in blocking AMPA receptor desensitization.
Uniqueness
2H-1,2,4-Benzothiadiazine-1,1-dioxide stands out due to its diverse pharmacological activities and its ability to modulate multiple biological targets. Its unique structure allows for various chemical modifications, leading to a wide range of derivatives with potential therapeutic applications .
Properties
IUPAC Name |
4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-12(11)7-4-2-1-3-6(7)8-5-9-12/h1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNGVMNBBLPZIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC=NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189467 | |
Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359-85-3 | |
Record name | 4H-1,2,4-Benzothiadiazine, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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